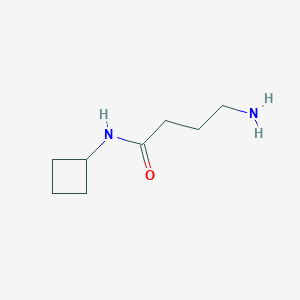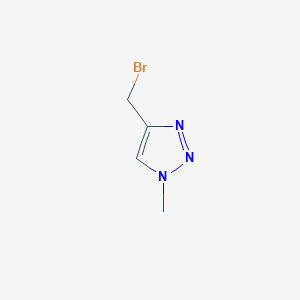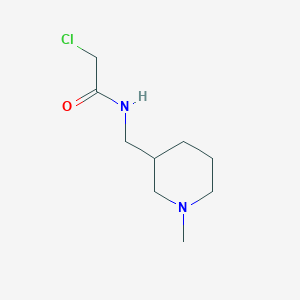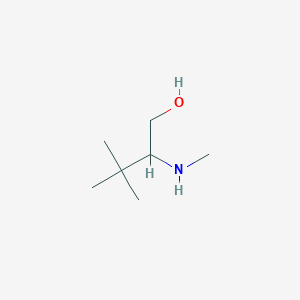
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Descripción general
Descripción
“2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1250433-17-0 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and reacted with various reagents . In another study, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and various analogues have been synthesized starting from various arylidenemalononitrile and 3-amino-2-cyclohexen-1-one in 1-propanol as solvent at reflux temperature in the absence of any added catalyst .Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-6-methyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile . The InChI code is 1S/C11H13N3/c1-7-2-3-10-8 (4-7)5-9 (6-12)11 (13)14-10/h5,7H,2-4H2,1H3, (H2,13,14) .Chemical Reactions Analysis
The compound has been used in docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) to identify potential anti-inflammatory lead compounds .Physical And Chemical Properties Analysis
The compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 187.24 .Aplicaciones Científicas De Investigación
- Chiral Ligands : Researchers have explored the use of 2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a chiral ligand in metal complexes. These complexes can serve as catalysts for various reactions, including asymmetric synthesis and enantioselective transformations .
- Iridium and Rhodium Complexes : The compound has been incorporated into iridium and rhodium complexes, demonstrating its potential in catalytic processes. These complexes can be employed in organic transformations, such as hydrogenation and C–C bond formation .
- Privileged Scaffold : Quinoline derivatives, including 2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, serve as privileged scaffolds for drug development. Medicinal chemists explore modifications of this scaffold to create novel compounds with potential therapeutic applications .
- Anticancer Agents : Researchers investigate the anticancer properties of quinoline-based compounds. The presence of the amino group and the quinoline ring system may contribute to their bioactivity .
- Organic Semiconductors : Quinoline derivatives find applications in organic electronics due to their semiconducting properties. Researchers study their use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs) .
- Fluorescence Properties : The quinoline core exhibits intrinsic fluorescence. Scientists have explored its use as a fluorescent probe for cellular imaging and detection of specific biomolecules .
- Pesticide Development : Quinoline-based compounds have been investigated for their pesticidal activity. Researchers explore their potential as insecticides, fungicides, or herbicides .
- Metal Coordination : The nitrogen atoms in the quinoline ring can coordinate with metal ions. Researchers study the formation of supramolecular assemblies and metal–ligand interactions using 2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .
Metal Complexes and Catalysis
Drug Discovery and Medicinal Chemistry
Materials Science and Organic Electronics
Fluorescent Probes and Imaging Agents
Agrochemicals and Pesticides
Coordination Chemistry and Supramolecular Assemblies
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h5,7H,2-4H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNZTODJRKBPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(C=C2C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B3225537.png)




![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-](/img/structure/B3225602.png)


